Methyl (10e,12z)-9-hydroxy-10,12-octadecadienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (10e,12z)-9-hydroxy-10,12-octadecadienoate is a conjugated linoleic acid methyl ester. This compound is known for its potential anticancer properties and is used primarily in biochemical research . It has a molecular formula of C19H34O2 and a molecular weight of 294.47 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl (10e,12z)-9-hydroxy-10,12-octadecadienoate can be synthesized through the esterification of conjugated linoleic acid. The reaction typically involves the use of methanol and a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or crystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (10e,12z)-9-hydroxy-10,12-octadecadienoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding hydroperoxides or epoxides.
Reduction: It can be reduced to form saturated esters.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Hydroperoxides, epoxides.
Reduction: Saturated esters.
Substitution: Halogenated esters.
Wissenschaftliche Forschungsanwendungen
Methyl (10e,12z)-9-hydroxy-10,12-octadecadienoate is widely used in scientific research due to its potential biological activities. Some of its applications include:
Chemistry: Used as a standard in the quantification of conjugated linoleic acids.
Biology: Studied for its role in cellular signaling and metabolism.
Medicine: Investigated for its potential anticancer and anti-inflammatory properties.
Industry: Used in the formulation of dietary supplements and functional foods
Wirkmechanismus
The mechanism of action of methyl (10e,12z)-9-hydroxy-10,12-octadecadienoate involves its interaction with cellular pathways. It is known to inhibit lipoxygenase activity, which plays a role in inflammation and cancer progression. The compound also modulates the expression of genes involved in lipid metabolism and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(10E,12Z,15Z)-9-Hydroxy-10,12,15-octadecatrienoic acid methyl ester: Known for its anti-inflammatory properties.
9-Hydroxy-10E,12Z-octadecadienoic acid: Inhibits fat accumulation and has potential anti-obesity effects.
9R-Hydroxy-10E,12Z,15Z-octadecatrienoic acid: Produced from α-linolenic acid and has similar biological activities.
Uniqueness
Methyl (10e,12z)-9-hydroxy-10,12-octadecadienoate stands out due to its specific conjugated double bond configuration, which imparts unique biological activities. Its potential anticancer and anti-inflammatory properties make it a valuable compound for research and therapeutic applications .
Eigenschaften
CAS-Nummer |
6084-82-8 |
---|---|
Molekularformel |
C19H34O3 |
Molekulargewicht |
310.5 g/mol |
IUPAC-Name |
methyl (10E,12Z)-9-hydroxyoctadeca-10,12-dienoate |
InChI |
InChI=1S/C19H34O3/c1-3-4-5-6-7-9-12-15-18(20)16-13-10-8-11-14-17-19(21)22-2/h7,9,12,15,18,20H,3-6,8,10-11,13-14,16-17H2,1-2H3/b9-7-,15-12+ |
InChI-Schlüssel |
WRXGTVUDZZBNPN-BSZOFBHHSA-N |
Isomerische SMILES |
CCCCC/C=C\C=C\C(CCCCCCCC(=O)OC)O |
Kanonische SMILES |
CCCCCC=CC=CC(CCCCCCCC(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.